3-Bromo-5-propyl-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

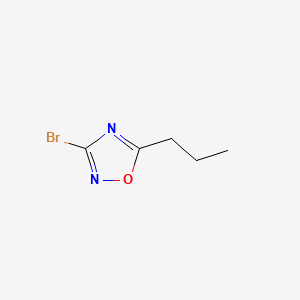

3-Bromo-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms, with a bromine atom at the third position and a propyl group at the fifth position. The molecular formula of this compound is C5H7BrN2O, and it has a molecular weight of 191.026 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-propyl-1,2,4-oxadiazole typically involves the cyclization of amidoximes with organic nitriles. One common method is the manganese dioxide-mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole, which is obtained from the cyclocondensation of arylamidoxamines with n-butanal . Another approach involves the use of PTSA-ZnCl2 as a catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions has been reported to provide good to excellent yields of 3,5-disubstituted 1,2,4-oxadiazoles . Additionally, the use of iron (III) nitrate for the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles has been explored .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-propyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as manganese dioxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Substitution: The bromine atom at the third position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used for the oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole.

Reduction: Sodium borohydride is a typical reducing agent used in the reduction of oxadiazoles.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the bromine position.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole yields 3-aryl-5-propyl-1,2,4-oxadiazole .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. 3-Bromo-5-propyl-1,2,4-oxadiazole has been studied for its efficacy against various pathogens. A study demonstrated that modifications in the oxadiazole ring can enhance antimicrobial activity, suggesting potential applications in developing new antibiotics or antifungal agents .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. The presence of bromine and the oxadiazole moiety enhances binding affinity to target enzymes involved in cell proliferation and survival. This characteristic positions this compound as a candidate for further research in cancer therapeutics.

Case Study: Anticancer Properties

A recent study focused on the synthesis and evaluation of this compound derivatives as potential anticancer agents. The results indicated that specific substitutions on the oxadiazole ring led to increased cytotoxicity against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Agricultural Applications

Herbicidal Properties

Oxadiazoles have been identified as effective herbicides due to their ability to inhibit specific biochemical pathways in plants. This compound exhibits herbicidal activity by disrupting photosynthesis and affecting plant growth regulators. Field studies have shown its potential in controlling weed populations without adversely affecting crop yields .

Insecticidal Activity

The compound has also been evaluated for insecticidal properties. Research indicates that certain oxadiazole derivatives can act as neurotoxins to pests, providing an environmentally friendly alternative to traditional insecticides. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical pesticide use .

Materials Science

Polymer Chemistry

this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its inclusion in polymer blends has shown improvements in material performance, making it suitable for applications in coatings and composites .

Case Study: Synthesis of Functional Polymers

A study explored the incorporation of this compound into polyvinyl chloride (PVC) to create flame-retardant materials. The results demonstrated that even small amounts of the compound significantly improved the flame resistance of PVC composites while maintaining mechanical integrity .

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, oxadiazoles have been shown to inhibit thymidylate synthetase, leading to the prevention of DNA synthesis and exhibiting antitumor activity . The compound’s hydrogen bond acceptor properties, due to the electronegativities of nitrogen and oxygen atoms, play a crucial role in its biological activity .

Comparación Con Compuestos Similares

3-Bromo-5-propyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different biological properties.

1,2,5-Oxadiazole: Known for its unique chemical reactivity and applications.

1,3,4-Oxadiazole: Widely studied for its broad range of biological activities, including antibacterial and antiviral properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole isomers.

Actividad Biológica

3-Bromo-5-propyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly as an anticancer agent and antimicrobial agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The bromine and propyl substituents play crucial roles in modulating its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to modulation of enzyme activity or receptor binding. Notably, oxadiazoles have been shown to inhibit several important enzymes and pathways:

- Anticancer Activity : Compounds containing the oxadiazole moiety exhibit inhibitory effects on cancer cell proliferation by inducing apoptosis in various cancer cell lines such as HeLa (cervical cancer) and PC-3 (prostate cancer) .

- Antimicrobial Activity : The compound demonstrates significant antibacterial activity against pathogens like Clostridioides difficile and multidrug-resistant Enterococcus faecium .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the oxadiazole ring significantly influence its biological properties. For instance:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., bromine) generally enhances the anticancer activity of oxadiazoles. Conversely, bulky substituents may reduce potency .

- Disubstitution Patterns : Studies have shown that 2,5-disubstituted 1,3,4-oxadiazoles tend to exhibit improved biological profiles compared to monosubstituted derivatives .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

Several studies highlight the potential applications of this compound:

- Anticancer Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives on multiple cancer cell lines. The results indicated that modifications to the oxadiazole structure could significantly enhance cytotoxicity against resistant cancer types .

- Antimicrobial Applications : Research focused on developing oxadiazole-based antimicrobial agents aimed at gastrointestinal pathogens demonstrated that certain derivatives maintained efficacy while exhibiting reduced permeability, making them suitable for targeted therapy .

- Agricultural Uses : Some derivatives have been explored for their potential as herbicides and insecticides due to their ability to disrupt biological pathways in pests and weeds .

Propiedades

IUPAC Name |

3-bromo-5-propyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-2-3-4-7-5(6)8-9-4/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFOSXNCDRYUNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.